5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate is a chemical compound with the molecular formula C19H17Br2NO3S and a molecular weight of 499.2162 . This compound is known for its unique structure, which includes both quinoline and benzenesulfonate moieties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of bromine or brominating agents in the presence of a catalyst to achieve the desired dibromo substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds .
Scientific Research Applications
5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and quinoline moiety play crucial roles in its reactivity and biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl bromide: A compound with a similar tert-butylbenzene structure but different functional groups.
1-Bromo-4-tert-butylbenzene: Another related compound with a single bromine atom and tert-butyl group.
Uniqueness
5,7-Dibromo-8-quinolyl 4-(tert-butyl)benzenesulfonate is unique due to its combination of dibromoquinoline and benzenesulfonate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H17Br2NO3S |
---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C19H17Br2NO3S/c1-19(2,3)12-6-8-13(9-7-12)26(23,24)25-18-16(21)11-15(20)14-5-4-10-22-17(14)18/h4-11H,1-3H3 |
InChI Key |
YUFZCSJQSRIJDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.